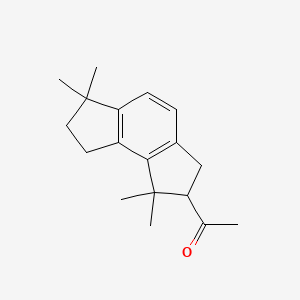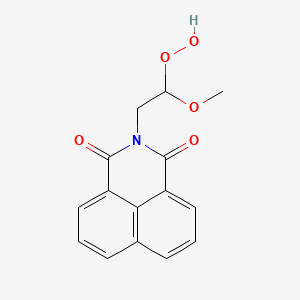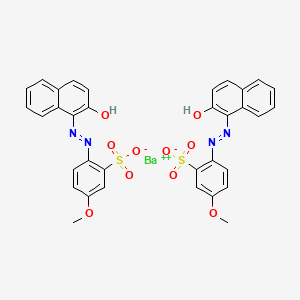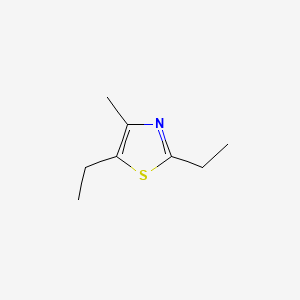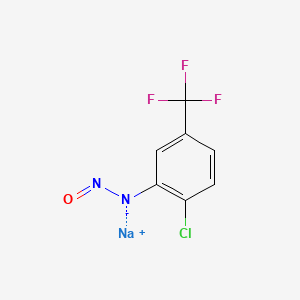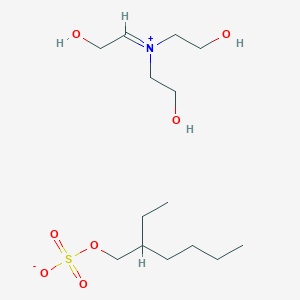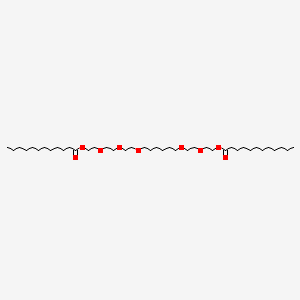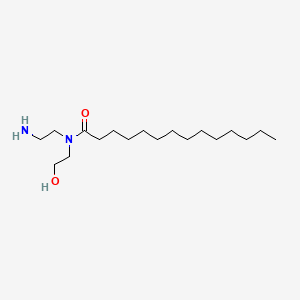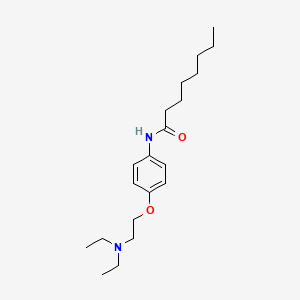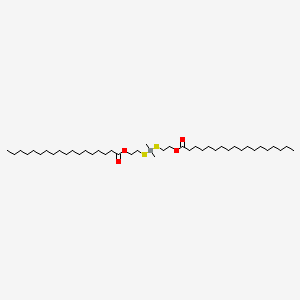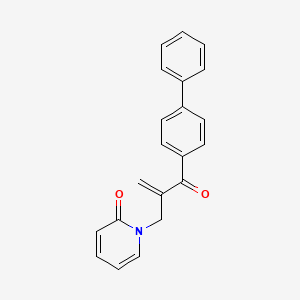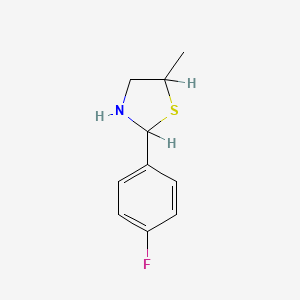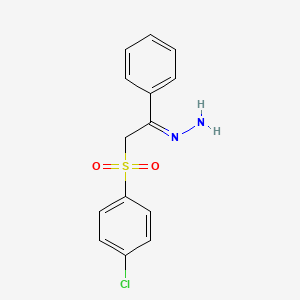
2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring and a hydrazone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone typically involves the reaction of 2-((4-Chlorophenyl)sulfonyl)acetophenone with hydrazine hydrate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form the corresponding oxime.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation: Formation of the corresponding oxime.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of certain polymers and materials due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-((4-Chlorophenyl)sulfonyl)-1-phenylethanone hydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydrazone group can form Schiff bases with amino groups, potentially interfering with enzyme activity.
Comparación Con Compuestos Similares
2-((4-Chlorophenyl)sulfonyl)acetic acid: This compound shares the sulfonyl group but lacks the hydrazone functionality.
Bis(4-chlorophenyl)sulfone: This compound has two sulfonyl groups attached to phenyl rings, making it structurally different but related.
Propiedades
Número CAS |
6317-64-2 |
|---|---|
Fórmula molecular |
C14H13ClN2O2S |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
(E)-[2-(4-chlorophenyl)sulfonyl-1-phenylethylidene]hydrazine |
InChI |
InChI=1S/C14H13ClN2O2S/c15-12-6-8-13(9-7-12)20(18,19)10-14(17-16)11-4-2-1-3-5-11/h1-9H,10,16H2/b17-14- |
Clave InChI |
ZWISRVAIZGOCBM-VKAVYKQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\N)/CS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=NN)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


